2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide
Description
This compound features a propanamide backbone with a 4-chlorophenoxy group, a methyl substituent at the α-carbon, and an imidazole-ethylamine side chain linked to a pyridin-3-yl moiety. Structural analogs often vary in substituents on the phenoxy ring, amide linkage, or heterocyclic components, impacting physicochemical properties and bioactivity .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-17-7-5-16(21)6-8-17)19(26)24-11-13-25-12-10-23-18(25)15-4-3-9-22-14-15/h3-10,12,14H,11,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZCMHPPYSYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in pharmacology due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a chlorophenoxy moiety, an imidazole ring, and a pyridine group. The molecular formula is , with a molecular weight of approximately 345.8 g/mol. Its IUPAC name is 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide |
| InChI Key | YIFBLMQIJLFRQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may bind to receptors or enzymes involved in various physiological processes, leading to modulation of their activity. This interaction can influence pathways related to inflammation, cancer cell proliferation, and possibly neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyridine rings have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent activity against these cells . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups such as chlorine enhances anticancer efficacy.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Research Findings
A variety of studies have explored the biological activities associated with this compound:
- Antitumor Activity: A study published in Molecules highlighted that derivatives with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects: Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may exert its effects by modulating neuroinflammatory pathways .
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(4-chlorophenoxy)acetate Derivatives
- Structure: Derivatives include 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, synthesized via cyclization under alkaline conditions.
- Synthesis: KI-catalyzed nucleophilic substitution for phenoxyacetate formation, followed by hydrazide and triazole-thiol synthesis. Microwave-assisted methods (90°C, 15 min) improved yields (e.g., compound 5: 49% yield) compared to conventional heating .
- Key Difference : Lacks the imidazole-pyridine system and propanamide backbone of the target compound, focusing instead on triazole-thiol pharmacophores.
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194)
- Structure : Propanamide with trimethoxyphenyl and fluorophenyl-substituted imidazole-pyridine.
- Synthesis : CDI-mediated coupling of 3-(3,4,5-trimethoxyphenyl)propionic acid with an imidazole-pyridine amine in DMF, yielding 49% after RP-18 chromatography.
- Key Difference : Trimethoxyphenyl and fluorophenyl groups enhance aromatic interactions, while the methylthio group on imidazole may alter electronic properties compared to the pyridin-3-yl group in the target compound .
rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide
- Structure: Similar 4-chlorophenoxy-propanamide core but with an adamantane-sulfonamide substituent.
(E)-N-(2-(1H-imidazol-1-yl)-2-(phenyl)ethyl)-4-styrylbenzamides (Compound 9)
- Structure : Styrylbenzamide with imidazole-ethylamine side chain.
- Synthesis: Three-step synthesis from styrylbenzoic acids and 2-amino-1-phenylethanol derivatives.
- Key Difference : Replaces the propanamide with a benzamide backbone and introduces a styryl group for π-π stacking interactions, differing in conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Structural Elucidation Techniques
- X-ray Crystallography : Used for analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide to confirm (E)-configuration . The target compound’s structure could be similarly verified using SHELX programs, widely employed for small-molecule refinement .
- Spectroscopy : NMR and LC-MS (e.g., Compound 194: m/z 523 [MH]+) are critical for confirming purity and connectivity in complex analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide, and how can reaction conditions be tailored to minimize side reactions?
- Methodology :
- Catalyst Selection : Use Raney nickel instead of palladium on carbon during hydrogenation to prevent hydrodechlorination of aryl substituents, as demonstrated in imidazole synthesis .
- Solvent and pH : Ethanol under alkaline conditions (NaOH, 45°C) promotes efficient cyclization via Schiff base intermediates. Avoid water or weaker bases (e.g., Na₂CO₃), which reduce yields .
- Monitoring : Employ LC-MS to track intermediate formation and side products, adjusting reaction times to optimize conversion .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/D for structure solution) for high-resolution structural determination. These tools are robust for small-molecule analysis and can handle twinned data .
- Spectroscopy : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity .
Q. How can solubility and stability be assessed under varying pH and solvent conditions?
- Methodology :
- Solubility Screening : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 3–10) using dynamic light scattering (DLS) to detect aggregation.
- Stability Studies : Use accelerated degradation tests (40–60°C, 75% humidity) with HPLC monitoring. Adjust pH to avoid hydrolysis of the imidazole and amide moieties .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide experimental synthesis?
- Methodology :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers. Tools like Gaussian or ORCA are standard .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches .
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Methodology :
- Factorial Design : Vary factors like temperature, catalyst loading, and solvent ratios in a structured matrix. Use ANOVA to identify significant variables .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions. For example, maximize yield by balancing hydrogenation time and catalyst type .
Q. How should contradictory spectroscopic data (e.g., LC-MS vs. NMR) be resolved during structural validation?
- Methodology :
- Cross-Validation : Re-run LC-MS under different ionization modes (ESI+/ESI−) to confirm molecular ions. For NMR, use deuterated solvents and paramagnetic relaxation agents to sharpen peaks .
- Crystallographic Backup : If ambiguity persists, grow single crystals for X-ray diffraction, which provides unambiguous bond-length/angle data .
Q. What strategies mitigate regioselectivity challenges during imidazole ring formation?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with tert-butoxycarbonyl (Boc) groups to direct cyclization .
- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) favor desired intermediates over thermodynamically stable byproducts .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental reaction pathways?
- Methodology :
- Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data. Adjust computational parameters (e.g., solvation models) to align with observed outcomes .
- Mechanistic Probes : Use isotopic labeling (e.g., ²H, ¹³C) to trace atom movement, validating or refuting proposed intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
